molecular formula C21H46NO4P B12407228 Miltefosine-d9

Miltefosine-d9

Cat. No.: B12407228
M. Wt: 416.6 g/mol
InChI Key: PQLXHQMOHUQAKB-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miltefosine-d9 is a deuterated analog of miltefosine, a broad-spectrum antimicrobial and antileishmanial agent. Miltefosine was originally developed in the 1980s as an anti-cancer agent but is now primarily used to treat leishmaniasis, a disease caused by parasites of the Leishmania type . This compound is chemically similar to miltefosine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of miltefosine-d9 involves the incorporation of deuterium atoms into the miltefosine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of hexadecylphosphocholine with deuterated ethyl phosphate under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles to those used for miltefosine but requires the use of deuterated starting materials. The process involves large-scale reactions under optimized conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Miltefosine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonate derivatives, alcohol derivatives, and substituted this compound compounds.

Scientific Research Applications

Miltefosine-d9 has a wide range of scientific research applications:

    Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.

    Biology: Employed in studies to understand the biological effects and interactions of miltefosine.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in treating diseases like leishmaniasis and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Miltefosine-d9 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Miltefosine-d9 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

This compound stands out due to its enhanced stability and ability to provide detailed insights into the drug’s behavior in biological systems.

Biological Activity

Miltefosine-d9 is a deuterated analogue of miltefosine, a well-known phospholipid analogue originally developed as an antitumor agent. It has gained attention for its biological activity against various pathogens, particularly protozoan parasites and certain fungi. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific organisms, and potential therapeutic applications.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of Key Enzymes : this compound inhibits cytochrome c oxidase within the mitochondria, leading to mitochondrial dysfunction and apoptosis-like cell death in affected cells . This mechanism is crucial for its antileishmanial and antitumor effects.
  • Disruption of Lipid Metabolism : The compound interferes with phosphatidylcholine biosynthesis, which is vital for maintaining cell membrane integrity. This disruption affects both the target pathogens and host cells .
  • Calcium Homeostasis Modulation : this compound has been shown to impact calcium signaling pathways in parasites. It activates specific calcium channels that lead to increased intracellular calcium levels, disrupting calcium homeostasis and contributing to parasite death .
  • Reactive Oxygen Species (ROS) Production : The compound induces ROS production, which can lead to oxidative stress in fungal cells, further compromising their viability .
MechanismDescription
Cytochrome c oxidase inhibitionLeads to mitochondrial dysfunction and apoptosis-like cell death
Phosphatidylcholine disruptionAffects membrane integrity and lipid metabolism
Calcium signaling modulationActivates calcium channels, disrupting homeostasis
ROS productionInduces oxidative stress in target cells

Antiparasitic Activity

This compound has demonstrated significant efficacy against various protozoan parasites:

  • Leishmania spp. : It is effective against both visceral and cutaneous leishmaniasis, with studies showing its ability to induce apoptosis in Leishmania donovani .
  • Trypanosoma cruzi : Preliminary data suggest potential effectiveness against this pathogen, responsible for Chagas disease .
  • Trichomonas vaginalis : Miltefosine has shown activity against metronidazole-resistant strains .

Antifungal Activity

Recent studies have highlighted this compound's antifungal properties:

  • Scedosporium and Lomentospora spp. : The compound exhibited antifungal activity at concentrations of 2–4 µg/ml, effectively reducing biofilm formation and causing loss of membrane integrity in these species .

Table 2: Efficacy Against Pathogens

PathogenTypeEfficacy Observed
Leishmania spp.Protozoan parasiteInduces apoptosis
Trypanosoma cruziProtozoan parasitePotential effectiveness
Trichomonas vaginalisProtozoan parasiteActive against resistant strains
Scedosporium spp.FungalInhibits growth and biofilm formation
Lomentospora spp.FungalCauses membrane damage

Case Studies

  • Leishmaniasis Treatment : A clinical study indicated that miltefosine was effective as a monotherapy for patients suffering from leishmaniasis, with reported cure rates significantly higher than placebo treatments .
  • Combination Therapy : Research has suggested that combining miltefosine with other agents (e.g., amiodarone) may enhance therapeutic outcomes while mitigating resistance development in parasites .
  • Fungal Infections : In vitro studies showed that miltefosine combined with traditional antifungals like fluconazole enhanced efficacy against resistant fungal strains, indicating its potential as a combination therapy option .

Table 3: Case Study Outcomes

Study FocusFindings
LeishmaniasisHigher cure rates with miltefosine monotherapy
Combination TherapyEnhanced outcomes with amiodarone
Fungal InfectionsImproved efficacy with fluconazole combination

Properties

Molecular Formula

C21H46NO4P

Molecular Weight

416.6 g/mol

IUPAC Name

hexadecyl 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i2D3,3D3,4D3

InChI Key

PQLXHQMOHUQAKB-WVZRYRIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.